molecular formula C14H12Cl2FN3OS2 B11470371 2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide

2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide

Cat. No.: B11470371
M. Wt: 392.3 g/mol
InChI Key: LNAOROXHNVOTNZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopropane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate halogenating agent.

    Introduction of the Fluorophenyl Methyl Group: The thiadiazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl methyl group.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed by reacting the intermediate with a suitable cyclopropanating agent, such as diazomethane.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial and fungal infections.

    Agriculture: It can be used as a pesticide or herbicide due to its potential to inhibit the growth of certain plant pathogens.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active site of enzymes, inhibiting their activity. The fluorophenyl methyl group can enhance the compound’s binding affinity to its target, while the cyclopropane ring can increase its stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts additional stability and resistance to metabolic degradation. The combination of the fluorophenyl methyl group and the thiadiazole ring enhances its binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H12Cl2FN3OS2

Molecular Weight

392.3 g/mol

IUPAC Name

2,2-dichloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H12Cl2FN3OS2/c1-13(7-14(13,15)16)10(21)18-11-19-20-12(23-11)22-6-8-2-4-9(17)5-3-8/h2-5H,6-7H2,1H3,(H,18,19,21)

InChI Key

LNAOROXHNVOTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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